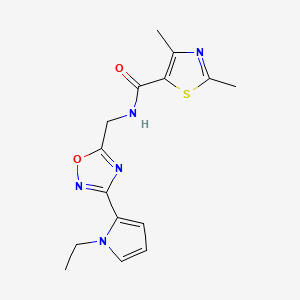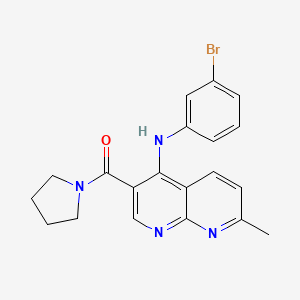
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including pyrrole, oxadiazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Initially, the formation of the 1-ethyl-1H-pyrrole-2-carboxylic acid is achieved through a Friedel-Crafts acylation reaction. Subsequently, this intermediate is converted into the 1,2,4-oxadiazole ring via a cyclization reaction with suitable reagents, such as hydrazine derivatives.
The subsequent steps include the formation of the thiazole moiety through a Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides. The final product is then obtained by coupling the oxadiazole intermediate with the thiazole derivative under appropriate reaction conditions, typically involving coupling reagents like EDCI or HATU, and an organic base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound would likely leverage high-efficiency continuous flow reactors to optimize yield and purity. These reactors allow precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrolinones.
Reduction: The oxadiazole ring can undergo reduction to generate hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as organolithium or Grignard reagents.
Major Products
Major products formed from these reactions include pyrrolinones, hydrazine derivatives, and various substituted thiazole compounds, which can serve as intermediates for further chemical transformations.
Scientific Research Applications
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide has significant applications across various scientific fields:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecular architectures.
Biology: The compound exhibits potential biological activity, which can be explored for developing new pharmaceuticals.
Medicine: It is investigated for its potential use in drug design, particularly as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: The compound can be used as a building block for advanced materials and functionalized polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known for its potential to act as a bioisostere for carboxylic acids and amides, facilitating binding to biological targets. The thiazole ring enhances the compound’s stability and bioavailability, while the pyrrole unit may interact with specific protein sites, modulating their activity.
Comparison with Similar Compounds
When compared to similar compounds like 1,2,4-oxadiazole derivatives or thiazole-based molecules, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide stands out due to its multi-functional architecture, which enables a broader range of chemical modifications and biological interactions. Similar compounds include:
1,2,4-Oxadiazole: Known for antimicrobial and anti-inflammatory activities.
Thiazole derivatives: Often used in anti-cancer and anti-microbial drug design.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-4-20-7-5-6-11(20)14-18-12(22-19-14)8-16-15(21)13-9(2)17-10(3)23-13/h5-7H,4,8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYIWZACOUOMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621019.png)

![2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2621023.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2621029.png)

![Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2621034.png)


![{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2621037.png)
![5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2621039.png)
